

Technical Guide: Solubility Profile & Phase Behavior of [C6mim][NO3]

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Compound of Interest

Compound Name: *1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate*

Cat. No.: *B8208648*

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Executive Summary

[C6mim][NO3] (CAS: 203389-26-8) represents a critical "crossover" ionic liquid (IL) where the competition between the hydrophobic hexyl chain and the hydrophilic nitrate anion creates a distinct amphiphilic profile. Unlike its hydrophobic counterparts (e.g., [C6mim][NTf2]), [C6mim][NO3] retains high water miscibility while offering enhanced solubilization for medium-polarity organics compared to shorter-chain homologues like [C2mim][NO3]. This guide delineates its solubility boundaries, providing the thermodynamic rationale and experimental protocols required for its application in liquid-liquid extraction and pharmaceutical crystallization.

Molecular Architecture & Physicochemical Basis

To predict solubility behavior without exhaustive testing, one must understand the molecular interactions at play.

- The Cation ([C6mim]⁺): The 1-hexyl-3-methylimidazolium cation possesses a localized positive charge on the imidazolium ring (polar head) and a flexible C6 alkyl tail (non-polar domain). The C6 chain is significant enough to induce nanostructural segregation, where non-polar tails aggregate to form "non-polar domains" within the bulk liquid.

- The Anion ($[\text{NO}_3]^-$): The nitrate anion is a "hard," small, hydrophilic species with high charge density. It strongly favors hydrogen bonding and Coulombic interactions.

The Interaction Mechanism: Solubility is governed by the balance between the lattice energy of the IL (ion-ion interaction) and the solvation energy (ion-solvent interaction).

- In Water: The hydration enthalpy of $[\text{NO}_3]^-$ and the polar head of $[\text{C6mim}]^+$ overcomes the hydrophobic effect of the hexyl tail, resulting in miscibility.
- In Alkanes: The high cohesive energy density of the ionic network prevents the intercalation of non-polar alkane molecules, leading to immiscibility.

Solubility Profile: Water vs. Organic Solvents[1]

The following data summarizes the miscibility of $[\text{C6mim}][\text{NO}_3]$ at standard ambient temperature and pressure (SATP: 298.15 K, 1 atm).

Quantitative Solubility Matrix

Solvent Class	Specific Solvent	Solubility Status	Mechanistic Insight
Aqueous	Water ()	Miscible	Strong H-bonding between and ; disruption of ionic lattice by hydration.
Alcohol	Methanol	Miscible	Favorable dipole-dipole interactions; negative excess molar volume indicates strong packing.
Ethanol	Miscible	Miscible, though viscosity increases compared to methanol mixtures.	
1-Octanol	Soluble	Amphiphilic nature of cation allows interaction with longer alkyl chains.	
Ketone	Acetone	Miscible	Dipole-ion interactions stabilize the solution.
Aromatic	Toluene	Partial / Low	Cation- interactions exist, but the hard anion disfavors the non-polar aromatic environment.
Alkane	n-Hexane	Immiscible	Dominance of IL cohesive energy; no mechanism to solvate the nitrate anion.

Chlorinated

Dichloromethane

Miscible

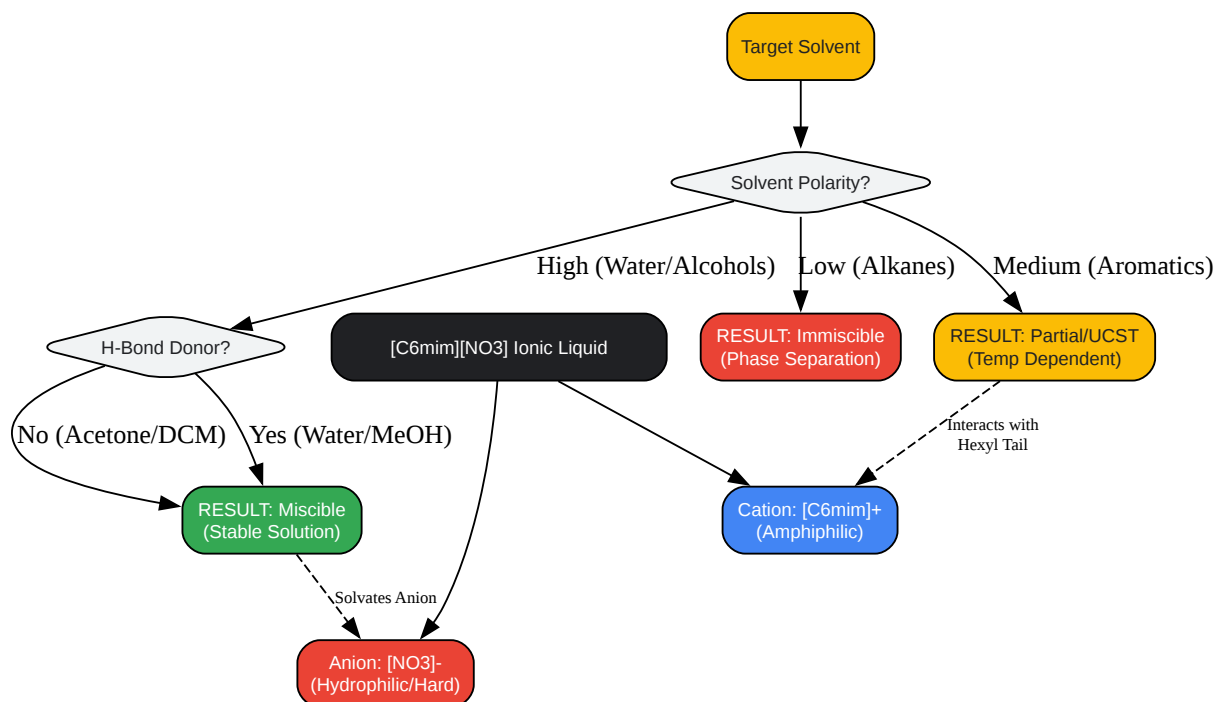
High polarity of DCM
overcomes ionic
lattice energy.

Phase Behavior & Thermodynamics

- **Water Systems:** While miscible, [C6mim][NO₃]/Water mixtures exhibit micro-heterogeneity. At intermediate concentrations, water molecules tend to cluster around the anion and the polar head of the cation, leaving the hexyl tails to aggregate. This "water pocket" formation is critical for solubilizing amphiphilic drugs.
- **Alcohol Systems:** Mixing with alkanols (methanol to decanol) is generally exothermic (negative enthalpy of mixing,) and results in volume contraction (negative excess volume,). This indicates efficient packing and strong energetic compatibility.
- **Alkane Systems (UCST Behavior):** Mixtures with longer chain alkanes or aromatics often exhibit an Upper Critical Solution Temperature (UCST).^[1] Below a specific temperature, the system splits into two phases; above it, they become miscible. For [C6mim][NO₃], the UCST with non-polar solvents is typically well above room temperature, rendering them effectively immiscible for standard processing.

Visualizing the Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the molecular interactions of [C6mim][NO₃].



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Figure 1: Mechanistic decision tree for predicting [C6mim][NO3] solubility based on solvent polarity and hydrogen bonding capability.

Experimental Protocols

Protocol A: Cloud Point Method (Determination of UCST)

Purpose: To determine the precise temperature at which [C6mim][NO3] becomes miscible with partially soluble solvents (e.g., long-chain alcohols or aromatics).

Materials:

- [C6mim][NO3] (dried, water content < 500 ppm).

- Target Solvent (HPLC grade).
- Jacketed glass vessel with magnetic stirring.
- Calibrated thermometer or thermocouple (± 0.1 K).
- Laser light source (optional, for turbidity detection).

Workflow:

- Preparation: Prepare binary mixtures of IL and solvent at various mole fractions (e.g., 0.1 to 0.9) in sealed glass vials.
- Heating: Place the vial in the jacketed vessel. Heat the mixture while stirring until the solution becomes a single, clear homogeneous phase (above the UCST).
- Cooling: Slowly cool the system (rate: 0.5 K/min).
- Detection: Monitor the solution visually or using a laser. Record the temperature () at the first sign of turbidity (onset of phase separation).
- Validation: Repeat the heating/cooling cycle 3 times. The variance should be < 0.5 K.
- Plotting: Plot vs. Mole Fraction () to generate the phase diagram. The maximum temperature on this curve is the UCST.[1]

Protocol B: Gravimetric Solubility Determination

Purpose: To quantify the exact solubility limit of the IL in a solvent (or vice versa) at a fixed temperature.

Workflow:

- Saturation: Add excess [C6mim][NO₃] to 10 mL of the target solvent in a distinct layer.

- **Equilibration:** Stir vigorously at the set temperature (e.g., 298.15 K) for 24–48 hours. Note: ILs are viscous; equilibrium takes time.
- **Settling:** Stop stirring and allow phases to separate for at least 4 hours. Centrifugation (3000 rpm, 10 min) is recommended to break emulsions.
- **Sampling:** Carefully withdraw a sample from the solvent-rich phase using a syringe filter (0.22 μm) to remove micro-droplets of the IL phase.
- **Quantification:**
 - **Method 1 (UV-Vis):** If the imidazolium ring has a distinct absorbance (approx. 211 nm), dilute and measure against a calibration curve.
 - **Method 2 (Gravimetric):** Evaporate the volatile solvent from the sample in a pre-weighed vial (vacuum oven, 60°C, 24h) and weigh the residual IL.

Applications in Drug Development

Active Pharmaceutical Ingredient (API) Solubilization

[C6mim][NO₃] serves as a powerful hydrotrope. For poorly water-soluble drugs (BCS Class II), the amphiphilic nature of the C6 cation allows the IL to encapsulate hydrophobic drug molecules within the "non-polar domains" of the liquid structure, while the nitrate anion ensures the complex remains dispersed in an aqueous environment.

Partitioning & Extraction

The immiscibility of [C6mim][NO₃] with alkanes (e.g., hexane) creates a biphasic system useful for purification.

- **Scenario:** An API synthesis reaction is performed in the IL phase.
- **Purification:** Wash the IL phase with hexane. Non-polar byproducts partition into the hexane (upper layer), while the polar API and the IL (lower layer) remain.
- **Recovery:** The API can then be extracted from the IL using a polar aprotic solvent (like ethyl acetate) or by anti-solvent precipitation (adding excess water if the API is hydrophobic).

References

- Thermodynamic Properties of [C6mim][NO₃] Mixtures: Khedri, Z. et al. "Thermodynamic Properties of 1-Hexyl-3-methylimidazolium Nitrate and 1-Alkanols Mixtures: PC-SAFT Model." Journal of Chemical & Engineering Data, 2019.
- Phase Behavior of Imidazolium Salts: Holbrey, J. D. et al.[2] "The phase behaviour of 1-alkyl-3-methylimidazolium tetrafluoroborates; ionic liquids and ionic liquid crystals." Dalton Transactions, 1999.[2] (Provides homologous series context for C6 chains).
- Water Miscibility & Hydrophilicity: Freire, M. G. et al. "Mutual solubilities of hydrophilic ionic liquids and water." The Journal of Physical Chemistry B, 2007. (Establishes the hydrophilic dominance of the NO₃ anion).
- Experimental Protocols for IL Solubility: Shiflett, M. B. et al. "The Solubility of Gases in Ionic Liquids." AIChE Journal, 2017. (Detailed methodology on equilibrium and gravimetric techniques).
- Liquid-Liquid Equilibria (LLE) Data: Domanska, U. et al. "Phase Equilibria of (1-Hexyl-3-Methylimidazolium Thiocyanate + Water, Alcohol, or Hydrocarbon) Binary Systems." [3] Journal of Chemical & Engineering Data, 2009. (Comparative data for C6mim cation behavior with organic solvents).

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Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. The phase behaviour of 1-alkyl-3-methylimidazolium tetrafluoroborates; ionic liquids and ionic liquid crystals - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]

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